2-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide
Description
The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide features a unique hybrid structure combining a 1,3-dioxoisoindolinyl group linked via an acetamide bridge to a benzo[b][1,4]oxazepin scaffold. This seven-membered oxazepin ring contains ethyl and dimethyl substituents, enhancing steric bulk and lipophilicity, while the dioxoisoindolinyl moiety may contribute to hydrogen-bonding interactions.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-4-25-17-10-9-14(11-18(17)31-13-23(2,3)22(25)30)24-19(27)12-26-20(28)15-7-5-6-8-16(15)21(26)29/h5-11H,4,12-13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZZZBYGJPPWMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide represents a class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a complex arrangement that includes an isoindoline moiety and a tetrahydrobenzo[b][1,4]oxazepin scaffold. The presence of these functional groups is believed to contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Doxorubicin | MCF7 | 4.50 ± 0.3 | |
| Paclitaxel | HePG2 | 2.50 ± 0.2 | |
| Test Compound | MCF7 | 11.42 ± 1.4 |
These results indicate that the compound exhibits moderate cytotoxicity against various cancer cell lines.
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of critical metabolic pathways in cancer cells. It is hypothesized that the isoindoline and oxazepin structures interact with cellular targets such as tyrosine kinases and other signaling molecules involved in cell proliferation and survival.
Case Studies
In a notable study published in MDPI, researchers synthesized various derivatives of similar compounds and evaluated their biological activities. The study found that certain derivatives demonstrated significant inhibition of cancer cell growth and were effective against resistant cancer strains .
Another investigation into the structure–activity relationships (SAR) revealed that modifications to the benzene ring and the introduction of electron-withdrawing groups significantly enhanced the anticancer efficacy of these compounds .
Comparison with Similar Compounds
Table 1: Key Structural Features of the Target Compound and Analogs
Analysis of Heterocyclic Cores
- Benzo[b][1,4]oxazepin vs. Benzo[e][1,4]diazepin (11p): The target compound’s oxazepin ring (oxygen and nitrogen) offers distinct electronic and conformational properties compared to the diazepin core (two nitrogens) in compound 11p.
- 1,3-Dioxoisoindolinyl vs. 2-Oxoindolinylidene: The dioxoisoindolinyl group in the target compound lacks the enolic hydrogen present in 2-oxoindolinylidene derivatives (e.g., 1-F), reducing its hydrogen-bonding donor capacity but increasing metabolic stability .
Isoxazole and Oxadiazole Systems :
Compounds with isoxazole (e.g., E -configured analogs in ) or oxadiazole (e.g., 4 in ) cores prioritize heteroaromatic interactions. The target compound’s benzo-fused oxazepin may confer greater rigidity and target selectivity compared to these smaller rings.
Substituent Effects
- Acetamide Linker :
A common feature in all compounds, the acetamide group facilitates hydrogen bonding with biological targets. However, its orientation varies: in the target compound, it bridges two bulky heterocycles, possibly limiting conformational flexibility compared to simpler analogs like 1-F .
Hydrogen-Bonding and Crystal Packing
The dioxoisoindolinyl group’s carbonyls may participate in hydrogen-bonding networks similar to those in 2-oxoindolinylidene derivatives (e.g., 1-F), which form stable π-stacking interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
